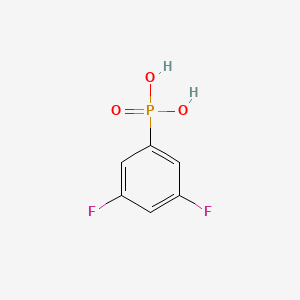

(3,5-Difluorophenyl)phosphonic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

(3,5-difluorophenyl)phosphonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5F2O3P/c7-4-1-5(8)3-6(2-4)12(9,10)11/h1-3H,(H2,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAVDEGKXPILFLW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1F)P(=O)(O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5F2O3P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3,5 Difluorophenyl Phosphonic Acid and Analogues

Strategies for Carbon-Phosphorus Bond Formation in Difluorophenyl Systems

The creation of the C-P bond is a critical step in the synthesis of arylphosphonic acids. For difluorophenyl systems, several key reactions are utilized to introduce the phosphorus moiety onto the aromatic ring.

Michaelis-Arbuzov Reaction Pathways for Phosphonate (B1237965) Precursors

The Michaelis-Arbuzov reaction is a cornerstone in organophosphorus chemistry for the synthesis of phosphonates. wikipedia.org This reaction typically involves the reaction of a trialkyl phosphite (B83602) with an alkyl halide. wikipedia.org In the context of synthesizing (3,5-Difluorophenyl)phosphonic acid precursors, the reaction is adapted for aryl halides. A common starting material is 1-bromo-3,5-difluorobenzene (B42898). chemicalbook.comsigmaaldrich.com The reaction proceeds via the nucleophilic attack of the phosphite on an activated aryl halide, often catalyzed by a transition metal such as palladium. organic-chemistry.org

The general mechanism involves the initial SN2 attack of the nucleophilic phosphorus on the alkyl halide to form a phosphonium (B103445) salt intermediate. wikipedia.org Subsequently, the displaced halide anion attacks one of the alkoxy groups on the phosphorus, resulting in the formation of the phosphonate and an alkyl halide. wikipedia.org High temperatures, often between 120°C and 160°C, are typically required for the reaction to proceed efficiently. wikipedia.org

A prolonged photo-Arbuzov reaction of 1,3,5-trichlorobenzene (B151690) with an excess of trimethyl phosphite has been reported to yield dimethyl (3,5-dichlorophenyl)phosphonate, a related analogue. researchgate.net

Table 1: Michaelis-Arbuzov Reaction Variants for Aryl Phosphonates

| Catalyst/Promoter | Reactants | Product | Reference |

| Lewis Acid | Triaryl phosphites, Arylmethyl/Heteroarylmethyl halides | Arylmethyl/Heteroarylmethyl phosphonates | organic-chemistry.org |

| Palladium | Triaryl phosphites, Aryl iodides | Diaryl arylphosphonates | organic-chemistry.org |

| None (Thermal) | Trialkyl phosphites, Alkyl halides | Dialkyl alkylphosphonates | wikipedia.orgorganic-chemistry.org |

| Light (Photo-Arbuzov) | 1,3,5-trichlorobenzene, Trimethyl phosphite | Dimethyl (3,5-dichlorophenyl)phosphonate | researchgate.net |

Pudovik Reaction and Related Additions

The Pudovik reaction involves the addition of a dialkyl phosphite to a carbonyl compound, and it serves as a primary method for synthesizing α-hydroxyphosphonates. nih.gov While not directly forming an aryl-phosphorus bond with a difluorophenyl ring, it is a crucial method for creating phosphonate analogues with functionalized side chains. nih.govbeilstein-journals.org The reaction is often carried out under mild conditions, sometimes without a solvent and in the presence of a weak base like triethylamine. beilstein-journals.org

Recent advancements have shown that the Pudovik reaction can be part of a cascade or multicomponent reaction sequence. For instance, a Lewis acid-catalyzed Pudovik reaction followed by a phospha-Brook rearrangement can yield phosphoric esters. beilstein-journals.org These multicomponent reactions are highly efficient, offering high atom economy and simplified procedures for accessing complex phosphonate structures. beilstein-journals.org

Table 2: Pudovik Reaction Conditions and Applications

| Catalyst/Base | Reactants | Product Type | Reference |

| Triethylamine | Aldehydes, Diethyl phosphite | α-Hydroxyphosphonates | nih.govbeilstein-journals.org |

| Lewis Acid (e.g., Cu(OTf)₂) | Aldehydes, Diarylphosphonates | Phosphoric esters (via rearrangement) | beilstein-journals.org |

| Chiral Iminophosphorane | Dimethyl phosphite, Benzylidenepyruvate, Aldehydes | Chiral phosphonates | mdpi.com |

Radical Phosphonylation Approaches

Radical phosphonylation has emerged as a powerful tool for C-P bond formation under mild conditions. nih.govoaes.cc These methods often utilize visible-light photoredox catalysis to generate phosphorus-centered radicals from precursors like Cl-phosphine oxides and Cl-phosphates. rsc.org The generated radical can then add to various unsaturated systems, including arenes. researchgate.net

One notable approach involves a novel phosphorus radical trap, "BecaP," which efficiently reacts with alkyl radicals generated under photocatalytic conditions to form phosphonate esters. nih.gov This method has been successfully applied to a broad range of substrates, including those derived from medicinal agents. nih.gov While direct radical phosphonylation of 3,5-difluorobenzene is not explicitly detailed, the general applicability of these methods to aryl systems suggests their potential in synthesizing the target compound and its analogues. oaes.ccresearchgate.net

Dealkylation and Hydrolysis of Phosphonate Esters

Once the phosphonate ester precursor, such as diethyl (3,5-difluorophenyl)phosphonate, is synthesized, the final step is the removal of the alkyl groups to yield the phosphonic acid. This is typically achieved through hydrolysis under acidic conditions or through catalytic hydrogenolysis for specific ester types.

Acidic Hydrolysis Protocols (e.g., Concentrated HCl, HBr)

The most common method for converting dialkyl phosphonates to phosphonic acids is through acidic hydrolysis. beilstein-journals.org This is typically carried out by refluxing the phosphonate ester with a concentrated aqueous solution of a strong acid, such as hydrochloric acid (HCl) or hydrobromic acid (HBr). beilstein-journals.orgmdpi.com The hydrolysis of phosphonates is a two-step process, with the second dealkylation being the rate-determining step. nih.gov

Studies on the acidic hydrolysis of various arylphosphonates have shown that the reaction conditions, such as acid concentration and temperature, can be optimized to achieve high yields. nih.govnih.gov For example, refluxing with an excess of concentrated HCl for several hours is a common protocol. nih.gov The presence of electron-withdrawing groups on the phenyl ring, such as fluorine, can influence the reaction rate. nih.govmdpi.com

Table 3: Conditions for Acidic Hydrolysis of Arylphosphonates

| Acid | Conditions | Substrate Type | Yield | Reference |

| Concentrated HCl | Reflux, 1-12 h | Dialkyl phosphonates | Good to excellent | beilstein-journals.org |

| 6 N HCl in dioxane-water | 80 °C, 3 days | α-Hydroxy-benzylphosphonates | Not specified | mdpi.com |

| Concentrated HCl (3 equiv) | Reflux, 2.5-9.5 h | Substituted α-hydroxybenzylphosphonates | Not specified | nih.gov |

| HBr/Acetic Acid | Not specified | Diphenyl phosphonates | Not specified | beilstein-journals.org |

Catalytic Hydrogenolysis of Benzyl (B1604629) Phosphonates

An alternative to acidic hydrolysis, particularly for benzyl phosphonates, is catalytic hydrogenolysis. beilstein-journals.org This method offers a milder route for dealkylation. Dibenzyl phosphonates are readily prepared and can be cleaved under hydrogen pressure in the presence of a catalyst, typically palladium on carbon (Pd/C). beilstein-journals.orgnih.gov This process is advantageous for substrates that may be sensitive to harsh acidic conditions.

The hydrogenolysis of C-O bonds is a well-established transformation, and various catalytic systems have been developed to enhance efficiency and selectivity. rsc.orgmdpi.com While not the most common route for simple arylphosphonic acids, it provides a valuable option, especially in the synthesis of more complex analogues where functional group tolerance is a concern. nih.gov

Direct Phosphonylation Approaches

Direct phosphonylation methods involve the formation of the C-P bond directly on the aromatic ring. These approaches are attractive as they can potentially shorten the synthetic sequence by avoiding the pre-functionalization required for methods like the Michaelis-Arbuzov reaction.

The direct phosphonylation of arenes with phosphorous acid (H₃PO₃) offers a route to arylphosphonic acids. beilstein-journals.orgnih.gov This method often proceeds via a free radical mechanism, which can be initiated by various means, including UV irradiation or the use of radical initiators. For the synthesis of this compound, this would involve the reaction of 1,3-difluorobenzene (B1663923) with phosphorous acid under conditions that promote the formation of the phosphonyl radical. The regioselectivity of this reaction can be a challenge, and mixtures of isomers may be obtained.

Arylphosphonic acids can be prepared by the oxidation of the corresponding arylphosphinic acids. beilstein-journals.orgnih.gov This two-step approach first involves the synthesis of the arylphosphinic acid, which can then be oxidized to the desired phosphonic acid. Various oxidizing agents can be employed for this transformation. This method's success is contingent on the efficient and selective synthesis of the (3,5-Difluorophenyl)phosphinic acid precursor.

Incorporation of Fluorine into Arylphosphonic Acid Scaffolds

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the formation of carbon-carbon bonds and can be adapted for the synthesis of precursors to fluorinated arylphosphonic acids. For instance, a bromo-substituted arylphosphonate can be coupled with a fluorinated boronic acid or a fluorinated arylboronate ester in the presence of a palladium catalyst. The resulting fluorinated arylphosphonate can then be dealkylated using methods like the McKenna procedure to yield the desired fluorinated arylphosphonic acid. This approach offers a high degree of flexibility in introducing fluorine atoms at specific positions on the aromatic ring.

Oxidative Fluorination Strategies

Oxidative fluorination represents a significant strategy for the formation of phosphorus-fluorine (P-F) bonds, a key step in the synthesis of various fluorinated organophosphorus compounds. This approach is challenging due to the high P=O bond energy and the inherent low electrophilicity of the pentavalent phosphorus (P(V)) center. researchgate.net However, methods have been developed to overcome these hurdles, typically involving the activation of a P(V) species or the oxidation of a P(III) precursor in the presence of a fluoride (B91410) source.

An efficient method involves the electrophilic fluorination of secondary phosphine (B1218219) oxides using reagents like Selectfluor, which provides direct access to phosphoric fluorides under mild conditions. organic-chemistry.org Another strategy is the copper-promoted oxidative fluorination of arylphosphines. acs.org This method can be performed under mild conditions and demonstrates the utility of transition metal catalysis in facilitating the challenging P-F bond formation. acs.org

More recent advancements include photocatalyzed oxidative-fluorination techniques. One such method employs sulfur hexafluoride (SF₆) as both the oxidant and the fluorinating agent, proceeding under mild photocatalytic conditions to forge P(O)-F bonds. organic-chemistry.org Late-stage fluorination of alkyl phosphonates has also been achieved by activating the phosphonate with triflic anhydride (B1165640) and N-heteroaromatic bases, which enables nucleophilic fluorination at room temperature. researchgate.net

| Reagent/Catalyst System | Substrate Type | Product Type | Key Features |

|---|---|---|---|

| Selectfluor | Secondary Phosphine Oxides | Phosphoric Fluorides | Mild conditions, direct fluorination. organic-chemistry.org |

| Copper(II) Catalysis | Hydrophosphine Oxides / Arylphosphines | Phosphoric Fluorides | Mild conditions, good functional group tolerance. acs.org |

| Sulfuryl Fluoride (SO₂F₂) | P(O)-H and P(O)-OH Compounds | Fluorophosphonates and Phosphonofluoridates | Mild conditions, avoids additional oxidants. organic-chemistry.org |

| SF₆ with Photocatalyst | Phosphine Oxides | Phosphorofluoridothioates | SF₆ acts as both oxidant and fluorine source. organic-chemistry.org |

| Triflic Anhydride / N-heteroaromatic base + Fluoride Source | Alkyl Phosphonates | Fluorophosphines | Late-stage fluorination via electrophilic activation. researchgate.net |

Green Chemistry Principles in the Synthesis of Fluorinated Organophosphorus Compounds

The principles of green and sustainable chemistry are increasingly influencing the design of synthetic routes for organophosphorus compounds, including their fluorinated derivatives. rsc.org The goal is to develop eco-friendly methodologies that are safer, more efficient, and reduce environmental impact. researchgate.net

A major focus is the move away from traditional phosphorus sources like phosphorus trichloride (B1173362) (PCl₃), which is highly reactive and hazardous. researchgate.net Research is instead directed towards the functionalization of elemental phosphorus (P₄) or phosphine (PH₃). researchgate.net

Key green chemistry strategies applied in this field include:

Use of Alternative Energy Sources: Microwave irradiation and visible-light photocatalysis are employed to drive reactions, often under milder conditions and with improved efficiency compared to conventional heating. rsc.orgresearchgate.net Sunlight itself can be used as a renewable energy source for certain photocatalytic systems. researchgate.net

Electrochemical Synthesis: Electrosynthesis offers a powerful green alternative, using electricity to perform oxidation and reduction processes, thereby replacing chemical oxidants and reductants. beilstein-journals.orgnih.gov This method allows for precise control over reaction selectivity by adjusting voltage or current and often proceeds at room temperature. beilstein-journals.orgresearchgate.net

Solvent-Free and Alternative Solvent Conditions: Designing solvent-free reaction conditions, for example by using techniques like ball-milling, is a noteworthy green approach. researchgate.net When solvents are necessary, the focus is on using environmentally benign options, such as water.

Catalysis: The use of catalysts, whether metal-based or organocatalysts, is fundamental to green chemistry as it allows for reactions to proceed with high efficiency and selectivity, reducing waste. rroij.com Developing recyclable catalysts further enhances the sustainability of the process. nih.gov

| Green Chemistry Principle | Application in Organophosphorus Synthesis | Example |

|---|---|---|

| Prevent Waste | Developing atom-economical reactions that maximize the incorporation of starting materials into the final product. | Direct C-H functionalization to add phosphorus groups, avoiding pre-functionalized substrates. |

| Use of Renewable Feedstocks & Energy | Employing sunlight or visible light for photocatalytic reactions. | Visible-light-driven redox-neutral phosphonoalkylation of alkenes. rsc.org |

| Use of Catalysis | Replacing stoichiometric reagents with catalytic amounts of transition metals or organocatalysts. | Metal-free dehydrogenative coupling of P(O)H compounds and thiols using air as the oxidant. researchgate.net |

| Design for Energy Efficiency | Utilizing methods that operate at ambient temperature and pressure. | Electrochemical synthesis using electrodes like graphite (B72142) or platinum to avoid high temperatures. beilstein-journals.orgnih.gov |

| Safer Solvents and Auxiliaries | Conducting reactions in water or under solvent-free conditions. | Solvent-free hydrophosphonylation of unsaturated compounds using a photoinitiator. researchgate.net |

Catalytic Enantioselective Synthesis of Chiral Analogues

The development of catalytic asymmetric methods to produce chiral organophosphorus compounds is of significant interest due to their applications as chiral building blocks and their potential biological activities. dicp.ac.cnmdpi.com For analogues of this compound, enantioselective synthesis primarily involves creating stereocenters on the carbon backbone or directly on the phosphorus atom.

Transition Metal Catalysis: A prominent and highly effective strategy is the asymmetric hydrogenation of unsaturated phosphonates catalyzed by transition metal complexes. mdpi.com Rhodium-based catalysts, in particular, have demonstrated exceptional performance. For instance, the Rh-(R,R)-f-spiroPhos complex has been used for the asymmetric hydrogenation of β,β-diaryl unsaturated phosphonates, achieving excellent enantioselectivities of up to 99.9% enantiomeric excess (ee). nih.govacs.org Similarly, the Rh-complex with the (Sc,Sp)-WalPhos ligand has proven effective for a wide range of β-substituted α,β-unsaturated phosphonates, yielding products with good to excellent enantioselectivities (86–98% ee) under mild conditions. dicp.ac.cn

Organocatalysis: Asymmetric organocatalysis provides a metal-free alternative for synthesizing chiral phosphonates. mdpi.com Chiral Brønsted acids, especially BINOL-derived chiral phosphoric acids (CPAs), are powerful catalysts for a variety of enantioselective transformations. d-nb.info These catalysts function by activating substrates through hydrogen bonding. harvard.edu Another organocatalytic approach is the phospha-Michael reaction, where phosphorus nucleophiles add to activated C=C bonds under the control of chiral bases or acids. mdpi.com Hydrogen-bond-donor catalysis has also been successfully applied to the desymmetrization of phosphonic dichlorides, providing enantiomerically enriched chlorophosphonamidates which are versatile building blocks for more complex chiral P(V) compounds. harvard.edu

| Catalyst System | Reaction Type | Substrate Scope | Reported Enantioselectivity (ee) |

|---|---|---|---|

| Rh-(R,R)-f-spiroPhos | Asymmetric Hydrogenation | β,β-diaryl and β-aryl-β-alkyl unsaturated phosphonates | Up to 99.9% ee. nih.govacs.org |

| Rh-(Sc,Sp)-WalPhos | Asymmetric Hydrogenation | β-substituted α,β-unsaturated phosphonates | 86–98% ee. dicp.ac.cn |

| Chiral Phosphoric Acids (CPAs) | Asymmetric Addition | Addition of oxazolones to activated 1,3-enynes | High ee, catalyst modification can control diastereoselectivity. d-nb.info |

| Chiral Silver-Amide Complex | [3+2] Cycloaddition | α-Iminophosphonates with acrylates | Leads to chiral proline phosphonic analogues. scispace.com |

| Hydrogen-Bond-Donor Catalysts | Desymmetrization | Phosphonic Dichlorides | Provides access to enantiomerically enriched chlorophosphonamidate building blocks. harvard.edu |

Advanced Spectroscopic Characterization and Analytical Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the characterization of (3,5-Difluorophenyl)phosphonic acid, offering insights into its unique structural features through the analysis of various nuclei. libretexts.org

Phosphorus-31 (³¹P) NMR: Chemical Shifts and Coupling Constants

³¹P NMR spectroscopy is a highly effective and direct method for identifying organophosphorus compounds. researchgate.netslideshare.net The phosphorus-31 nucleus is 100% naturally abundant and has a spin of ½, resulting in sharp and relatively easy-to-interpret spectra. wikipedia.org The chemical shift of the phosphorus atom in this compound is a key indicator of its chemical environment. slideshare.net These shifts are typically referenced to an external standard of 85% phosphoric acid (H₃PO₄). wikipedia.orglibretexts.org

The interaction between the phosphorus nucleus and neighboring nuclei, such as carbon, fluorine, and hydrogen, results in spin-spin coupling, which provides valuable structural information. huji.ac.il The magnitude of these coupling constants (J) is dependent on the number of bonds separating the interacting nuclei.

¹J(P-C): One-bond coupling between phosphorus and the directly attached carbon of the phenyl ring.

³J(P-F): Three-bond coupling between the phosphorus atom and the fluorine atoms on the aromatic ring.

³J(P-H): Three-bond coupling between the phosphorus atom and the hydrogen atoms on the aromatic ring. huji.ac.il

The analysis of these coupling constants helps to confirm the connectivity within the molecule.

Table 1: Representative ³¹P NMR Data

| Parameter | Description | Typical Value Range |

| δ (ppm) | Chemical Shift | Specific to the compound's environment |

| ¹J(P-C) | One-bond P-C coupling | Can be larger than two-bond couplings wikipedia.org |

| ³J(P-F) | Three-bond P-F coupling | Observable huji.ac.il |

| ³J(P-H) | Three-bond P-H coupling | 5-10 Hz huji.ac.il |

Note: Specific values for this compound require experimental determination.

Fluorine-19 (¹⁹F) NMR: Fluorine Chemical Shifts and Spin-Spin Coupling

Given the presence of two fluorine atoms, ¹⁹F NMR spectroscopy is an indispensable tool for characterizing this compound. The ¹⁹F nucleus has a spin of ½ and 100% natural abundance, making it a highly receptive nucleus for NMR analysis. wikipedia.org ¹⁹F NMR spectra exhibit a wide range of chemical shifts, which minimizes the likelihood of signal overlap. thermofisher.com

The chemical shifts of the fluorine atoms are influenced by their position on the phenyl ring and their electronic environment. Spin-spin coupling between the fluorine nuclei and the phosphorus atom (²J(F-P)) is a prominent feature in the ¹⁹F NMR spectrum and provides definitive evidence for the structure. Coupling between fluorine and aromatic protons is also observed. wikipedia.org

Table 2: Representative ¹⁹F NMR Data

| Parameter | Description | Typical Value Range |

| δ (ppm) | Chemical Shift relative to CFCl₃ ucsb.eduslideshare.net | Aromatic Fluorine: +80 to +170 ppm ucsb.edu |

| ²J(F-P) | Two-bond F-P coupling | Significant and observable |

| J(F-H) | Coupling to aromatic protons | Observable wikipedia.org |

| J(F-F) | Homonuclear F-F coupling | Generally larger than H-H couplings wikipedia.org |

Note: Specific values for this compound require experimental determination.

Proton (¹H) and Carbon-13 (¹³C) NMR: Aromatic and Aliphatic Resonances

¹H and ¹³C NMR spectroscopy provide comprehensive information about the carbon-hydrogen framework of this compound. uobasrah.edu.iqirisotope.com

In the ¹H NMR spectrum , the aromatic protons exhibit distinct signals whose chemical shifts and splitting patterns are dictated by their position relative to the fluorine and phosphonic acid substituents. wisc.edu The coupling between protons (J(H-H)) and between protons and both fluorine (J(H-F)) and phosphorus (J(H-P)) provides detailed connectivity information. wisc.edu

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. irisotope.combhu.ac.in The chemical shifts of the aromatic carbons are influenced by the electronegative fluorine atoms and the phosphonic acid group. irisotope.com Coupling between carbon and phosphorus (J(C-P)) and between carbon and fluorine (J(C-F)) is also observed, with the magnitude of the coupling constant depending on the number of intervening bonds. libretexts.orgbhu.ac.in

Table 3: Representative ¹H and ¹³C NMR Data

| Nucleus | Parameter | Description | Typical Value Range |

| ¹H | δ (ppm) | Aromatic proton chemical shifts | ~6.0-8.0 ppm |

| J-coupling | H-H, H-F, and H-P coupling constants | H-H (ortho): 7-10 Hz; H-H (meta): 2-3 Hz wisc.edu | |

| ¹³C | δ (ppm) | Aromatic carbon chemical shifts | 110-150 ppm bhu.ac.in |

| J-coupling | C-P and C-F coupling constants | ¹J(C-P) and ¹J(C-F) are significant |

Note: Specific values for this compound require experimental determination.

Multi-dimensional NMR Techniques for Structural Elucidation

To unambiguously assign all NMR signals and fully elucidate the three-dimensional structure, multi-dimensional NMR techniques are employed. nih.gov Experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be utilized.

COSY spectra reveal proton-proton (¹H-¹H) correlations, identifying neighboring protons.

HSQC spectra correlate directly bonded carbon and proton nuclei (¹³C-¹H). frontiersin.org

HMBC spectra show correlations between carbons and protons that are separated by two or three bonds, which is crucial for identifying long-range connectivity.

These advanced techniques are particularly valuable for complex molecules where one-dimensional spectra may have overlapping signals. nationalmaglab.org

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of this compound and to study its fragmentation patterns.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS) for Analysis

For the analysis of this compound in various matrices, chromatography is coupled with mass spectrometry to achieve high sensitivity and selectivity. jfda-online.com

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a preferred method for the analysis of polar compounds like phosphonic acids. phenomenex.comwindows.netphenomenex.com The compound is first separated from other components in a sample by liquid chromatography, often using a specialized column for polar analytes, and then introduced into the mass spectrometer for detection. eurl-pesticides.eu Tandem mass spectrometry (MS/MS) provides enhanced selectivity and is used for quantification at low levels. jfda-online.com

Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, but typically requires derivatization of the polar phosphonic acid to make it more volatile. d-nb.inforestek.comderpharmachemica.comphytopharmajournal.com This involves a chemical reaction to convert the phosphonic acid into a less polar ester, for example. The derivatized analyte is then separated by gas chromatography and detected by the mass spectrometer.

Table 4: Analytical Techniques for this compound

| Technique | Sample Preparation | Information Obtained |

| LC-MS/MS | Minimal, direct injection of solutions | Molecular weight, fragmentation pattern, quantification |

| GC-MS | Derivatization required | Molecular weight and structure of the derivative |

Vibrational Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy is a fundamental technique for identifying the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. sci-hub.se For this compound, the FT-IR spectrum is dominated by characteristic vibrations of the phosphonic acid group and the difluorinated aromatic ring.

The phosphonic acid moiety (–PO(OH)₂) gives rise to several distinct bands. Studies on various phosphonic acids show that the P=O stretching vibration is a prominent feature, typically appearing in the 900–1200 cm⁻¹ region. researchgate.net The specific positions of the bands change with the state of protonation; for example, the ν(P-OH) stretch is observed around 925 cm⁻¹, while the symmetric stretch of the deprotonated phosphonate (B1237965) group, ν(PO₃²⁻), appears near 970 cm⁻¹. researchgate.net The spectrum would also feature a broad absorption band in the 2500-3400 cm⁻¹ range, characteristic of the O-H stretching of the hydrogen-bonded acid groups. sci-hub.se

The (3,5-Difluorophenyl) group contributes additional characteristic bands. The C-F stretching vibrations typically occur in the 1100-1400 cm⁻¹ region. Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while aromatic C=C stretching vibrations appear in the 1450-1600 cm⁻¹ region. The substitution pattern on the benzene (B151609) ring also influences the out-of-plane C-H bending vibrations, which are typically observed between 690 and 900 cm⁻¹.

Table 1: Predicted Characteristic FT-IR Vibrational Modes for this compound This table is generated based on typical frequency ranges for the specified functional groups.

View Data

| Vibrational Mode | Functional Group | Approximate Wavenumber (cm⁻¹) | Expected Intensity |

| O-H Stretch | Phosphonic Acid (P-OH) | 2500 - 3400 | Broad, Strong |

| Aromatic C-H Stretch | Phenyl Ring | 3000 - 3100 | Medium to Weak |

| C=C Stretch | Phenyl Ring | 1450 - 1600 | Medium |

| C-F Stretch | Aryl Fluoride (B91410) | 1100 - 1400 | Strong |

| P=O Stretch | Phosphonic Acid | 900 - 1200 | Strong |

| P-O(H) Stretch | Phosphonic Acid | 900 - 1000 | Strong |

| C-H Out-of-Plane Bend | Phenyl Ring | 690 - 900 | Strong |

Terahertz (THz) spectroscopy, which probes low-frequency vibrations in the 0.1 to 3 THz range (approximately 3 to 100 cm⁻¹), is an emerging technique for characterizing the solid-state properties of molecules. mdpi.com This spectral region is sensitive to collective vibrational modes, such as lattice phonons, and intermolecular interactions like hydrogen bonding. nih.govmdpi.comaip.org This sensitivity makes THz spectroscopy a powerful tool for distinguishing subtle structural differences, including the substitution of atoms like fluorine for oxygen. youtube.comresearchgate.net

In compounds containing both fluorine and oxygen, such as fluorinated organic crystals or hydroxyfluorides, THz spectroscopy, often combined with density functional theory (DFT) calculations, can conclusively identify the atomic substitution sites. youtube.comresearchgate.netacs.org The substitution of fluorine for a hydroxyl group, for example, alters the hydrogen-bonding network and the collective vibrational modes of the crystal lattice, leading to distinct and measurable shifts in the THz absorption spectrum. frontiersin.org Studies on fluorinated organic compounds have demonstrated that the number and position of fluorine atoms directly influence the THz spectrum. researchgate.net Therefore, THz spectroscopy could be applied to crystalline this compound to probe the low-frequency modes dominated by the heavy phosphorus atom and the electronegative fluorine and oxygen atoms, providing unique structural insights not easily obtained from other techniques.

X-ray Diffraction Analysis

Single-crystal X-ray diffraction (SC-XRD) is the definitive method for determining the precise three-dimensional atomic arrangement of a crystalline solid. acs.org The technique involves irradiating a single crystal with an X-ray beam and analyzing the resulting diffraction pattern. acs.org This analysis yields a detailed map of the electron density within the crystal's unit cell, from which the positions of individual atoms can be determined with high accuracy. acs.org

For this compound, a successful SC-XRD analysis would provide unambiguous data on its solid-state conformation. This includes precise bond lengths (e.g., P=O, P-C, P-O, C-F, C-C), bond angles, and torsion angles. Furthermore, it reveals how the molecules pack together in the crystal lattice, elucidating the nature and geometry of intermolecular interactions, such as hydrogen bonds involving the phosphonic acid groups and potential π-stacking or halogen-bonding interactions involving the difluorophenyl rings. aip.org This information is crucial for understanding the material's physical properties and for structure-property relationship studies.

Table 2: Illustrative Data Obtainable from Single-Crystal X-ray Diffraction This table represents the type of crystallographic data that would be determined for this compound. The values are hypothetical and for illustrative purposes only.

View Data

| Parameter | Description | Example Value |

| Crystal System | The symmetry class of the crystal lattice. | Monoclinic |

| Space Group | The specific symmetry group of the crystal. | P2₁/c |

| a, b, c (Å) | The lengths of the unit cell edges. | a = 8.5, b = 10.2, c = 9.8 |

| α, β, γ (°) | The angles between the unit cell edges. | α = 90, β = 105.5, γ = 90 |

| Volume (ų) | The volume of the unit cell. | 820.4 |

| Z | The number of molecules per unit cell. | 4 |

| P-C Bond Length (Å) | Distance between phosphorus and carbon atoms. | 1.80 |

| P=O Bond Length (Å) | Distance of the phosphoryl double bond. | 1.50 |

| P-OH Bond Length (Å) | Distance of the phosphonic acid single bonds. | 1.55 |

| C-F Bond Length (Å) | Distance between carbon and fluorine atoms. | 1.35 |

Electron Spectroscopy

Electron spectroscopy techniques are powerful for probing the elemental composition and chemical environment of surfaces, making them indispensable for studying the interaction of this compound with various substrates. These methods analyze the energy of electrons emitted from a material upon excitation by X-rays, providing detailed information about surface layers.

X-ray Photoelectron Spectroscopy (XPS) for Surface Adsorption Studies

X-ray Photoelectron Spectroscopy (XPS) is a premier surface-sensitive analytical technique used to determine elemental composition, empirical formula, and chemical and electronic states of elements within the top 2-10 nanometers of a material. researchgate.netresearchgate.net It is particularly effective for characterizing the formation and structure of self-assembled monolayers (SAMs) of this compound on various oxide surfaces, such as aluminum oxide or indium tin oxide (ITO). researchgate.netethz.chprinceton.edu The analysis provides direct evidence of the molecule's attachment to the surface and insights into the nature of the interfacial bond. researchgate.netnih.gov

The binding mechanism of phosphonic acids to metal oxide surfaces is a key area of investigation. researchgate.net XPS can distinguish between different binding modes (e.g., monodentate, bidentate, or tridentate) by analyzing the high-resolution spectra of the core levels of the constituent elements. The key spectral regions for this compound are Phosphorus (P 2p), Oxygen (O 1s), Carbon (C 1s), and Fluorine (F 1s).

Phosphorus (P 2p): The presence of P 2p photoelectron peaks, typically around 133-134 eV, confirms the adsorption of the phosphonic acid onto the substrate. researchgate.net

Oxygen (O 1s): The O 1s spectrum is particularly revealing. It can be deconvoluted into multiple components corresponding to different chemical environments: the metal oxide substrate (e.g., TiO₂ at ~530.1 eV), the covalent P-O-Metal bond (~531.4 eV), the P=O bond (~531.4-532.2 eV), and the P-OH groups (~532.8-533.6 eV). nih.gov The ratio of these peaks provides quantitative information about the conversion of P-OH groups to P-O-Metal bonds, thereby clarifying the binding geometry. researchgate.netnih.gov

Carbon (C 1s): The C 1s spectrum shows peaks corresponding to the carbon atoms in the difluorophenyl ring and the carbon-phosphorus (C-P) bond. nih.gov The presence of these peaks further confirms the integrity of the molecule upon adsorption.

Fluorine (F 1s): A distinct peak in the F 1s region (around 688-689 eV) serves as an unambiguous signature for the presence of the fluorinated phenyl ring on the surface. nih.govresearchgate.net

Detailed research findings from XPS studies on similar phosphonic acid systems are summarized in the table below.

| Core Level | Chemical Species | Typical Binding Energy (eV) | Information Gained |

|---|---|---|---|

| P 2p | R-PO₃H₂ | 133.4 - 134.0 | Confirms presence of phosphonic acid anchor group on the surface. researchgate.netrsc.org |

| O 1s | P-O-Metal | ~531.4 | Evidence of covalent bond formation with the substrate. nih.gov |

| P=O | 531.4 - 532.2 | Indicates unbonded or monodentate phosphoryl oxygen. nih.gov | |

| P-OH | 532.6 - 533.6 | Represents unreacted hydroxyl groups on the phosphonic acid. nih.gov | |

| C 1s | C-C/C-H (Aromatic) | ~284.6 | Confirms presence of the phenyl ring. rsc.org |

| C-P | 286.0 - 286.4 | Indicates the carbon-phosphorus bond. nih.gov | |

| F 1s | C-F | 687.6 - 689.3 | Unambiguous signature of the difluorophenyl group. nih.govresearchgate.net |

Near-Edge X-ray Absorption Fine Structure (NEXAFS) Spectroscopy for Molecular Orientation

Near-Edge X-ray Absorption Fine Structure (NEXAFS) spectroscopy is a synchrotron-based technique that provides detailed information about the orientation of molecules within thin films and on surfaces. nih.gov The technique involves exciting a core-level electron (e.g., from a Carbon 1s orbital) to an unoccupied molecular orbital. aps.org For aromatic molecules like this compound, the key transitions are from the C 1s core level to unoccupied π* and σ* orbitals of the phenyl ring.

The intensity of these electronic transitions is dependent on the relative orientation between the electric field vector of the linearly polarized synchrotron light and the transition dipole moment of the molecular orbital being probed. nih.govaps.org By systematically varying the incidence angle of the X-ray beam relative to the sample surface and measuring the corresponding absorption intensity, the average tilt angle of the molecular orbitals, and thus the molecule itself, can be determined. researchgate.net

For the this compound molecule adsorbed on a surface, the orientation of the difluorophenyl ring is of primary interest.

π Resonances:* These correspond to transitions into unoccupied π* orbitals, which are oriented perpendicular to the plane of the aromatic ring. The intensity of the π* resonance is maximized when the electric field vector is aligned with the π* orbital (i.e., perpendicular to the ring plane).

σ Resonances:* These correspond to transitions into unoccupied σ* orbitals, which lie within the plane of the aromatic ring. Their intensity is maximized when the electric field vector is parallel to the ring plane.

By analyzing the angular dependence of the π* and σ* resonance intensities from the C K-edge and F K-edge spectra, a quantitative determination of the tilt angle of the difluorophenyl ring with respect to the surface normal can be achieved. aps.orgresearchgate.net

| X-ray Incidence Angle | Dominant E-Vector Component Relative to Surface | Expected Intensity for Phenyl Ring Parallel to Surface | Expected Intensity for Phenyl Ring Perpendicular to Surface |

|---|---|---|---|

| Grazing Incidence (~20°) | Perpendicular | Low π* Intensity, High σ* Intensity | High π* Intensity, Low σ* Intensity |

| Normal Incidence (90°) | Parallel | High π* Intensity, Low σ* Intensity | Low π* Intensity, High σ* Intensity |

Chromatographic Separation Techniques

Chromatographic methods are essential for the purification of this compound and for its quantification in various matrices. These techniques separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase.

High-Performance Liquid Chromatography (HPLC) for Purification and Quantification

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis and purification of pharmaceutical compounds and related substances. scribd.com However, the analysis of highly polar compounds like phosphonic acids can be challenging due to their poor retention on conventional reversed-phase columns. researchgate.net Despite this, effective HPLC methods have been developed for phosphonic acids, often involving specific column chemistries and mobile phase compositions. beilstein-journals.orgamazonaws.com

For this compound, reversed-phase HPLC is a common approach. beilstein-journals.org This involves a nonpolar stationary phase (e.g., C18-silica) and a polar mobile phase. To achieve adequate retention and good peak shape, the mobile phase composition is critical. It typically consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer. nacalai.comresearchgate.net The pH of the aqueous component is usually kept low (e.g., pH 2.5) using phosphoric acid or a phosphate (B84403) buffer to suppress the ionization of the phosphonic acid group, thereby increasing its hydrophobicity and retention on the column. nacalai.comlcms.cz

In some cases, derivatization is employed to improve chromatographic behavior and enhance detection sensitivity, especially for UV-Vis detectors. amazonaws.comnih.gov For instance, the secondary amine in a related breakdown product, IDMP, has been derivatized using 9-fluorenyl methylchloroformate (FMOC) prior to HPLC analysis. amazonaws.com

| Parameter | Typical Condition | Purpose |

|---|---|---|

| Column | Reversed-Phase C18 (e.g., 4.6 mm x 150 mm, 5 µm) | Provides a nonpolar stationary phase for separation based on hydrophobicity. beilstein-journals.orgresearchgate.net |

| Mobile Phase | Acetonitrile/Methanol and Acidic Aqueous Buffer (e.g., 20 mM Phosphate Buffer) | The organic solvent elutes the compound, while the buffer controls pH. amazonaws.comnacalai.com |

| pH | ~2.5 | Suppresses ionization of the phosphonic acid to increase retention. nacalai.comlcms.cz |

| Flow Rate | 1.0 mL/min | Controls the speed of the separation. researchgate.net |

| Detection | UV at ~210-260 nm | The aromatic ring allows for detection by UV absorbance. nih.gov |

| Temperature | Ambient or controlled (e.g., 30-40 °C) | Ensures reproducible retention times. researchgate.net |

Advanced Sample Preparation and Extraction Methods (e.g., SPE, DLLME)

Effective sample preparation is crucial to isolate this compound from complex matrices, remove interferences, and concentrate the analyte before instrumental analysis. google.com Solid Phase Extraction (SPE) and Dispersive Liquid-Liquid Microextraction (DLLME) are two advanced and efficient techniques for this purpose.

Solid Phase Extraction (SPE) is a chromatographic technique that partitions analytes between a liquid sample and a solid stationary phase (sorbent). scpscience.comsigmaaldrich.com The general method involves four steps: conditioning the sorbent, loading the sample (retention), washing away interferences, and eluting the analyte of interest. scpscience.com For an acidic compound like this compound, a strong anion exchange (SAX) sorbent is highly effective. restek.com At a neutral or slightly basic pH, the phosphonic acid is deprotonated (anionic) and strongly retained by the positively charged sorbent, while neutral and cationic impurities are washed away. The analyte can then be eluted by lowering the pH to neutralize the phosphonate group.

Dispersive Liquid-Liquid Microextraction (DLLME) is a rapid, simple, and efficient microextraction method. mdpi.com It is based on the dispersion of a micro-volume of an extraction solvent, dissolved in a disperser solvent, into an aqueous sample. This creates a cloudy solution with a very large surface area between the extraction solvent and the aqueous sample, leading to fast mass transfer of the analyte into the extraction solvent. mdpi.comresearchgate.net After centrifugation, the sedimented phase containing the concentrated analyte is collected for analysis. Recent innovations include the use of environmentally friendly deep eutectic solvents (DES) as the extraction phase and assistance from ultrasonication (USA-DLLME) to enhance dispersion. mdpi.comresearchgate.netnih.gov This method could be adapted for the pre-concentration of this compound from aqueous samples prior to HPLC analysis.

| SPE Step | Procedure for Anion Exchange SPE | Rationale |

|---|---|---|

| Conditioning | Wash sorbent with methanol, then with water/buffer at loading pH. | Activates the sorbent and equilibrates it to the sample conditions. scpscience.com |

| Retention (Loading) | Pass the sample (pH adjusted to > pKa, e.g., pH 7) through the sorbent. | The anionic phosphonate group binds to the positively charged sorbent. restek.com |

| Rinsing (Washing) | Wash with a weak buffer or water to remove unbound interferences. | Cleans the sorbent without eluting the analyte of interest. scpscience.com |

| Elution | Apply a solvent with a low pH (e.g., containing formic or phosphoric acid). | Neutralizes the phosphonate, breaking the ionic bond and releasing the analyte. restek.com |

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the behavior of molecules based on the principles of quantum mechanics. For (3,5-Difluorophenyl)phosphonic acid, these calculations can determine its stable geometric structure, the distribution of electrons, and the energies of its molecular orbitals.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational efficiency in treating the electronic structure of molecules. uci.edu DFT calculations are instrumental in determining the ground-state geometry, electronic properties, and energetic landscape of this compound.

Key electronic properties that can be calculated using DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter, as it provides an indication of the molecule's chemical reactivity and kinetic stability; a smaller gap often suggests higher reactivity. researchgate.netnih.gov For aromatic phosphonic acids, the HOMO is typically localized on the phenyl ring, while the LUMO may have contributions from both the ring and the phosphonic acid group. nih.govresearchgate.net The fluorine substituents are expected to lower the energies of both the HOMO and LUMO due to their electron-withdrawing inductive effects.

DFT is also employed to calculate the distribution of electron density and to derive atomic charges, often using methods like Natural Bond Orbital (NBO) analysis. researchgate.net This information helps in identifying the electrophilic and nucleophilic sites within the molecule. Furthermore, DFT calculations can map out potential energy surfaces for processes like bond rotation, providing insights into the energy barriers separating different conformers. d-nb.infonih.gov Studies on related trifluorophenyl phosphonic acids have used DFT to investigate their binding geometries and their influence on the electronic properties of surfaces they adsorb to. rsc.org

Table 1: Representative Electronic Properties of Aromatic Phosphonic Acids Calculated by DFT This table presents typical data ranges for aromatic phosphonic acids, analogous to what would be expected for this compound, based on published studies of similar compounds.

| Property | Typical Calculated Value | Significance |

|---|---|---|

| HOMO Energy | -6.0 to -7.5 eV | Relates to the ability to donate electrons. researchgate.net |

| LUMO Energy | -1.0 to -3.0 eV | Relates to the ability to accept electrons. researchgate.net |

| HOMO-LUMO Gap (ΔE) | 3.5 to 5.0 eV | Indicates chemical reactivity and kinetic stability. researchgate.networldscientific.com |

| Dipole Moment | 3.0 to 5.0 D | Measures the overall polarity of the molecule. |

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study the excited states of molecules. aps.org It is the primary computational method for predicting electronic absorption spectra (UV-Visible spectra). researchgate.netacs.org By calculating the vertical excitation energies from the ground state to various excited states and their corresponding oscillator strengths, TD-DFT can simulate the UV-Vis spectrum of this compound. nih.govresearchgate.net

These calculations help in assigning the electronic transitions observed in experimental spectra. For instance, transitions in aromatic compounds are typically assigned as π → π* transitions associated with the phenyl ring. The accuracy of TD-DFT predictions depends on the choice of the exchange-correlation functional and the basis set. acs.org Hybrid functionals like B3LYP and PBE0 are commonly used for this purpose. researchgate.netresearchgate.net Solvent effects, which can cause shifts in absorption maxima, can be incorporated into the calculations using continuum models like the Polarizable Continuum Model (PCM). researchgate.netq-chem.com

Table 2: Representative TD-DFT Predicted Spectroscopic Data for Aromatic Phosphonates This table shows examples of predicted spectroscopic data for related molecules, illustrating the type of information obtainable for this compound.

| Compound Type | Calculated λmax (nm) | Oscillator Strength (f) | Transition Assignment |

|---|---|---|---|

| Aryl Phosphonate (B1237965) | ~270-290 | > 0.1 | HOMO → LUMO (π → π) acs.org |

| Substituted Aryl Phosphonate | ~280-320 | > 0.1 | HOMO → LUMO (π → π) researchgate.netacs.org |

While DFT is widely used, other quantum chemical methods also offer valuable insights. Ab initio methods, such as Hartree-Fock (HF) and post-HF methods, are derived directly from theoretical principles without the inclusion of experimental data. researchgate.net These methods can be computationally demanding but provide a rigorous framework for studying molecular properties. Ab initio calculations have been used to investigate rotational barriers and conformational geometries in related molecules containing fluorophenyl groups, where steric hindrance plays a significant role. researchgate.net Such calculations can define a potential energy surface that describes the energy of the system as a function of its atomic coordinates. umich.edu

Semiempirical methods, on the other hand, use parameters derived from experimental data to simplify calculations, making them much faster than DFT or ab initio methods. nih.gov While less accurate, they are useful for preliminary conformational analysis of large molecules or for exploring broad regions of the conformational space. thieme-connect.dearxiv.org For this compound, semiempirical methods could be used for an initial scan of the rotational barrier around the C-P bond before a more accurate DFT or ab initio calculation is performed on the key conformers.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a detailed picture of molecular dynamics and interactions. mdpi.com An appropriate force field, which defines the potential energy of the system, is essential for these simulations.

MD simulations are particularly well-suited for exploring the conformational landscape of flexible molecules like this compound. fu-berlin.de These simulations can track the rotation around the P-C bond and the various orientations of the phosphonic acid group relative to the difluorophenyl ring. By simulating the molecule over nanoseconds or longer, it is possible to observe transitions between different stable conformations and to construct a free energy landscape (FEL). plos.org

The FEL reveals the most stable conformational states (energy minima) and the energy barriers that separate them. plos.org Analysis techniques such as Principal Component Analysis (PCA) can be applied to the MD trajectory to identify the dominant collective motions of the molecule. plos.org For this compound, these motions would likely include the rotation of the phenyl ring and the flexible movement of the P(O)(OH)₂ group. Such studies have been applied to understand the conformational dynamics of other complex systems, including phosphonic acid-containing inhibitors bound to enzymes. nih.gov

The behavior of this compound in a solution is heavily influenced by its interactions with solvent molecules. MD simulations with explicit solvent models (e.g., a box of water molecules) are the most direct way to study these effects. techscience.com

By analyzing the simulation trajectory, one can calculate the radial distribution function (RDF) for solvent molecules around different parts of the solute. The RDF for water oxygen atoms around the phosphonic acid group, for example, would reveal the structure of the solvation shells and quantify the extent of hydrogen bonding. techscience.com The phosphonic acid moiety is a strong hydrogen bond donor and acceptor, and these interactions with water are critical to its solubility and reactivity in aqueous media. libretexts.org Similarly, the simulations can shed light on hydrophobic interactions involving the difluorophenyl ring. These detailed studies of intermolecular forces are crucial for understanding how the molecule behaves in a realistic chemical environment. libretexts.orgnih.gov

Reaction Pathway and Transition State Analysis

Computational modeling is instrumental in mapping the potential energy surfaces of chemical reactions involving this compound. This analysis helps to identify the most likely reaction pathways, the structures of transient intermediates, and the geometries and energies of transition states.

Detailed research findings indicate that the phosphonic acid moiety can act as a transition-state analogue for the hydrolysis of peptide bonds, a feature that is critical in the design of enzyme inhibitors. mdpi.comcore.ac.uk Theoretical calculations, such as those employing Density Functional Theory (DFT), can model the interaction of the phosphonic acid group with active site residues of an enzyme. These models clarify how the tetrahedral geometry of the phosphonate mimics the transition state of amide hydrolysis. core.ac.uk

For reactions involving the P-C bond or substitutions on the phenyl ring, computational studies can predict activation barriers, which are crucial for understanding reaction kinetics. For instance, in a nucleophilic attack on the phosphorus atom, calculations would reveal a transition state structure and its associated energy, determining the feasibility of the reaction. Studies on related organophosphorus compounds show that the formation of a P-F bond, a potential reaction pathway in the presence of fluoride (B91410) ions, has a low activation barrier, facilitating degradation processes. nih.gov While not specific to this compound, these findings highlight the types of mechanistic insights that can be gained through transition state analysis.

Analysis of Molecular Properties

Electrostatic Potential Mapping and Charge Distribution

Electrostatic potential (ESP) maps are a vital tool for understanding the distribution of charge on a molecule and predicting its reactive sites. wuxiapptec.comdtic.mil The ESP map of this compound visualizes the electrostatic potential on the electron density surface, indicating regions prone to electrophilic or nucleophilic attack. ajchem-a.com

In a typical ESP map for this compound, areas of negative potential (colored red or yellow) are concentrated around the highly electronegative atoms: the two fluorine atoms and the oxygen atoms of the phosphonic acid group. These regions are electron-rich and represent likely sites for interaction with electrophiles or for hydrogen bonding. ajchem-a.com Conversely, regions of positive potential (colored blue) are located around the acidic protons of the hydroxyl groups on the phosphorus atom, identifying them as the most probable sites for deprotonation. wuxiapptec.com

The charge distribution can be quantified through methods like Mulliken population analysis, which assigns partial charges to each atom. These calculated charges confirm the qualitative picture provided by the ESP map.

Table 1: Theoretical Mulliken Charge Distribution for this compound Note: These are representative values based on theoretical principles; actual values depend on the specific computational method and basis set used.

| Atom | Element | Predicted Mulliken Charge (a.u.) |

|---|---|---|

| C1 | Carbon | +0.25 |

| C2 | Carbon | -0.10 |

| C3 | Carbon | +0.30 |

| F (on C3) | Fluorine | -0.35 |

| C4 | Carbon | -0.10 |

| C5 | Carbon | +0.30 |

| F (on C5) | Fluorine | -0.35 |

| P | Phosphorus | +1.20 |

| O (phosphoryl) | Oxygen | -0.70 |

| O (hydroxyl) | Oxygen | -0.65 |

Acidity (pKa) Predictions and Protonation States

The acidity of this compound is a key determinant of its behavior in solution. Computational methods can predict the acid dissociation constants (pKa) by calculating the Gibbs free energy change associated with deprotonation in a solvent model. researchgate.netosti.gov

Phosphonic acids are dibasic, characterized by two distinct pKa values (pKa1 and pKa2). The presence of two strongly electron-withdrawing fluorine atoms on the phenyl ring is expected to significantly increase the acidity (i.e., lower the pKa values) compared to unsubstituted phenylphosphonic acid. This effect is due to the inductive stabilization of the resulting phosphonate anion.

The protonation state of the molecule is dependent on the pH of the solution. researchgate.net

At pH < pKa1, the phosphonic acid is fully protonated (neutral).

At pH between pKa1 and pKa2, it exists primarily as a monoanion.

At pH > pKa2, it is predominantly in the dianionic state.

Quantum mechanical calculations combined with continuum solvation models provide theoretical estimates for these values. researchgate.net

Table 2: Predicted pKa Values for Phenylphosphonic Acids Note: Experimental values can vary. Predicted values are illustrative of the expected trend.

| Compound | Predicted pKa1 | Predicted pKa2 |

|---|---|---|

| Phenylphosphonic acid | ~1.80 | ~7.50 |

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory simplifies reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org Analysis of these orbitals for this compound provides insight into its electrophilic and nucleophilic nature. youtube.comlibretexts.org

HOMO (Highest Occupied Molecular Orbital): The HOMO represents the orbital from which the molecule is most likely to donate electrons. For this compound, the HOMO is expected to have significant density on the oxygen atoms of the phosphonic acid group and the π-system of the difluorophenyl ring. The energy of the HOMO (EHOMO) is related to the molecule's ionization potential and indicates its nucleophilicity. youtube.com

LUMO (Lowest Unoccupied Molecular Orbital): The LUMO is the orbital that is most likely to accept electrons. In this molecule, the LUMO is predicted to be an antibonding orbital (σ*) primarily localized around the P-C bond and the phosphorus center. The energy of the LUMO (ELUMO) relates to the electron affinity and points to the sites susceptible to nucleophilic attack. libretexts.org

The HOMO-LUMO energy gap (ΔE = ELUMO - EHOMO) is an important indicator of chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity.

Table 3: Representative FMO Analysis Data Note: Values are illustrative and depend on the level of theory.

| Parameter | Predicted Value (eV) | Implication |

|---|---|---|

| EHOMO | -8.5 | Moderate nucleophilicity |

| ELUMO | -1.2 | Moderate electrophilicity |

Specific Computational Investigations for Fluorinated Organophosphorus Compounds

Evaluation of the Fluorine Gauche Effect in Conformational Preferences

The fluorine gauche effect is a stereoelectronic phenomenon where a gauche conformation is energetically preferred over an anti conformation in 1,2-disubstituted ethanes with electronegative substituents like fluorine. wikipedia.org This effect arises primarily from a stabilizing hyperconjugation interaction between a C-H (or C-C) σ bonding orbital and an adjacent C-F σ* antibonding orbital. wikipedia.orgresearchgate.net

While this compound does not have the classic vicinal difluoroalkane structure, analogous stereoelectronic interactions influence its conformational preferences. The key conformational variable is the dihedral angle defined by the C-C-P-O chain, which describes the rotation of the phosphonic acid group relative to the phenyl ring.

Computational studies would analyze the rotational energy profile to identify the most stable conformers. These calculations would likely show that specific staggered conformations are favored to maximize stabilizing hyperconjugative interactions and minimize steric repulsion. For example, an interaction between a C-H σ orbital on the ring and a P-O σ* antibonding orbital could stabilize a particular rotamer. Although not a "true" fluorine gauche effect, the underlying principles of orbital overlap dictate the molecule's preferred three-dimensional structure and are critical for accurate molecular modeling. d-nb.info

Mechanistic Studies of P-F Bond Formation and Reactivity

The introduction of fluorine into organophosphorus compounds can significantly alter their chemical and physical properties. The phosphorus-fluorine (P-F) bond is notable for its high stability and the unique electronic characteristics it imparts to the molecule. While specific mechanistic studies focusing exclusively on the P-F bond in this compound are not extensively detailed in the literature, general principles from related chemistries provide significant insight.

The introduction of electron-withdrawing groups like fluorine onto a phosphorus atom is known to increase the acidity of the corresponding phosphoric acid. researchgate.net This enhanced acidity can, in turn, influence the catalytic activity of the compound in various organic transformations. researchgate.net The P-F bond itself is strong and generally less reactive than other phosphorus-halogen bonds.

In the context of fluorinated arylphosphines, research has often focused on the activation and functionalization of carbon-fluorine (C-F) bonds, which are notoriously strong. researchgate.netwhiterose.ac.uk The reactivity is highly dependent on the specific reagents and conditions used. For instance, studies on the reactivity of trialkylphosphines with pentafluoropyridine (B1199360) have shown that phosphines can activate the C-F bond at the para position. whiterose.ac.uk The interplay between P-F and C-F bond reactivity is a central theme in the chemistry of fluorinated organophosphorus compounds. While the P-C bond is often the site of reaction, such as cleavage by lithium metal to form phosphide (B1233454) anions, the presence of fluorine atoms on the phenyl ring modulates the electronic properties of the entire molecule, influencing the reactivity of the phosphonic acid group. rsc.org

Computational studies on related systems, such as chiral phosphoric acid catalysts, have employed Density Functional Theory (DFT) to elucidate reaction mechanisms, including proton transfer steps and the nature of transition states. nih.govd-nb.info These studies highlight the role of the phosphoric acid moiety in activating substrates through hydrogen bonding and controlling stereoselectivity. nih.govmdpi.com Similar computational approaches could be applied to understand the specific role of the difluorophenyl group in modulating the reactivity of the phosphonic acid, including any potential intramolecular interactions involving the fluorine atoms.

In Silico Modeling of Molecular Recognition and Interactions

In silico modeling, encompassing techniques like molecular docking and molecular dynamics, is a cornerstone for understanding how molecules like this compound and its derivatives interact with biological targets. science.gov These computational methods predict the binding modes and affinities of ligands with proteins, providing critical insights for drug design and discovery. nih.govscispace.comnih.gov

Molecular modeling studies have been particularly insightful in the context of phosphonic acid analogs of fluorophenylalanines designed as enzyme inhibitors. mdpi.comnih.gov For a series of these inhibitors targeting human and porcine aminopeptidases N, molecular modeling was used to understand the structure-activity relationships. The studies confirmed that the aminophosphonic acid portion of the inhibitors binds in a nearly identical fashion across the series. The differences in inhibitory activity arose primarily from the placement and interactions of the substituted aromatic side chain within the enzyme's active site. mdpi.comnih.gov

The modeling revealed that even enantiomers of the same compound often bind in a very similar manner. mdpi.comnih.gov This suggests that the key interactions stabilizing the enzyme-inhibitor complex are governed by the phosphonic acid group's coordination with the catalytic zinc ion and interactions with surrounding amino acid residues. The fluorine substituents on the phenyl ring influence these interactions by altering the electronic distribution and steric profile of the side chain.

Computational studies can predict various types of interactions that stabilize the ligand-receptor complex, as detailed in the table below. researchgate.net

| Interaction Type | Description | Relevance to Fluorinated Phosphonates |

|---|---|---|

| Hydrogen Bonding | An electrostatic attraction between a hydrogen atom covalently bonded to a highly electronegative atom (like O, N) and another nearby electronegative atom. | The phosphonic acid group is a prime candidate for forming strong hydrogen bonds with amino acid residues (e.g., Arg, Tyr, Asn) in an enzyme's active site. nih.gov |

| Ionic Interactions | Electrostatic attraction between oppositely charged ions. | The deprotonated phosphonate group can form strong ionic bonds with positively charged metal ions (e.g., Zn²⁺ in metalloenzymes) or protonated amino acid residues. |

| Hydrophobic Interactions | The tendency of nonpolar substances to aggregate in aqueous solution and exclude water molecules. | The difluorophenyl ring can engage in hydrophobic interactions with nonpolar pockets within the binding site. |

| π-π Stacking | Attractive, noncovalent interactions between aromatic rings. | The phenyl ring can stack with aromatic residues like Tryptophan (Trp), Tyrosine (Tyr), or Phenylalanine (Phe) in the protein. |

| Halogen Bonding | A noncovalent interaction where a halogen atom acts as an electrophilic species (Lewis acid) and interacts with a nucleophilic species (Lewis base). | The fluorine atoms on the phenyl ring could potentially act as halogen bond donors, interacting with electron-rich atoms in the binding site, although this is less common for fluorine compared to heavier halogens. |

These in silico approaches are vital for rational drug design, allowing researchers to virtually screen large libraries of compounds and prioritize the synthesis of those with the most promising predicted activity. nih.govresearchgate.net By understanding the key molecular recognition events, modifications can be made to the lead compound to enhance potency and selectivity. nih.gov

Advanced Applications and Functional Materials Development

Design of Hybrid Organic-Inorganic Materials

Hybrid materials that combine the distinct properties of organic and inorganic components are at the forefront of materials science. (3,5-Difluorophenyl)phosphonic acid serves as a critical molecular linker and surface modifier in the design of these advanced materials, from ultrathin films to bulk composites.

Phosphonic acids are highly effective anchoring groups for creating densely packed, well-ordered self-assembled monolayers (SAMs) on a variety of metal oxide surfaces, such as aluminum oxide, titanium oxide, and silicon oxide. The integration of this compound into SAMs allows for precise control over surface properties, including wettability, surface energy, and electronic characteristics.

The strong electron-withdrawing nature of the 3,5-difluorophenyl group is a key determinant of the SAM's properties. This fluorination significantly lowers the surface energy of the monolayer compared to non-fluorinated phenylphosphonic acid or alkylphosphonic acid SAMs. This results in surfaces with pronounced hydrophobic and lipophobic characteristics. The high electronegativity of fluorine atoms creates a strong dipole at the surface, which can influence the work function of the underlying substrate. This property is particularly valuable in organic electronics for tuning the threshold voltage of organic thin-film transistors (OTFTs). By replacing traditional alkyl-based phosphonic acid SAMs with fluorinated analogues, a significant shift in the threshold voltage of transistors can be achieved, which is a critical parameter for the design of low-power digital circuits.

Detailed research findings have shown that fluorinated phosphonic acid SAMs can form robust and stable protective coatings. For instance, SAMs of fluorinated phosphonic acids on aluminum have been demonstrated to protect the underlying metal from attack by hot water. nih.govacs.org This stability is attributed to the strong, covalent-like bond between the phosphonic acid headgroup and the metal oxide surface, as well as the dense packing of the fluorinated organic tails.

| Phosphonic Acid Compound | Substrate | Static Water Contact Angle (°) | Key Property Influence |

|---|---|---|---|

| n-Octadecylphosphonic acid (ODPA) | Aluminum Oxide | ~110-115 | Standard for creating hydrophobic surfaces. |

| (1H,1H,2H,2H-Perfluorododecyl)phosphonic acid | Aluminum Oxide | ~121 | Increased hydrophobicity due to perfluoroalkyl chain. Current time information in City of Gold Coast, AU. |

| This compound (Predicted) | Titanium Oxide | >90 (Estimated) | Electron-withdrawing nature modifies surface electronic properties and imparts hydrophobicity. |

In the fabrication of hybrid composites, a major challenge is achieving a strong and stable interface between the inorganic filler (e.g., silica, titania, or clay) and the organic polymer matrix. researchgate.netnih.gov Poor compatibility often leads to agglomeration of the filler particles and weak mechanical properties. This compound can function as a highly effective coupling agent or surface modifier to address this issue.

The phosphonic acid group readily anchors to the surface of inorganic oxide fillers, while the difluorophenyl group extends into the polymer matrix. This functionalization can serve multiple purposes:

Improved Dispersion: The organic layer on the filler particles prevents them from agglomerating, leading to a more uniform dispersion within the polymer.

Enhanced Interfacial Adhesion: The difluorophenyl group can establish favorable interactions (e.g., dipole-dipole, van der Waals) with the polymer chains, strengthening the interface between the filler and the matrix.

Tailored Properties: The presence of the fluorinated moiety can impart desirable properties to the composite, such as increased hydrophobicity, improved chemical resistance, and a lower dielectric constant.

For example, fluorinated copolymers containing phosphonic acid side groups have been synthesized and used to create anti-corrosion coatings on stainless steel. rsc.orgrsc.org Similarly, this compound could be used to treat nanoparticles that are then incorporated into polymer matrices like polyesters or epoxies to create nanocomposites with enhanced thermal stability and mechanical strength. nih.govresearchgate.net The fluorinated groups would be particularly beneficial for improving the compatibility of inorganic fillers with fluoropolymer matrices.

Catalysis and Organocatalysis

The electronic characteristics of this compound make it a promising candidate for various catalytic applications. Its acidity and coordination ability can be finely tuned by the difluorophenyl group, leading to enhanced catalytic activity and selectivity.

Chiral phosphoric acids have become a cornerstone of asymmetric organocatalysis, acting as highly effective Brønsted acid catalysts. acs.orgrsc.orgresearchgate.net Phosphonic acids operate on similar principles, where the proton of the P-OH group acts as the catalytic center. The catalytic activity is directly related to the Brønsted acidity of the catalyst.

The presence of two strongly electron-withdrawing fluorine atoms on the phenyl ring in this compound significantly increases the acidity of the phosphonic acid protons compared to unsubstituted phenylphosphonic acid. This is due to the inductive effect of the fluorine atoms, which stabilizes the resulting phosphonate (B1237965) anion after deprotonation. Studies on the hydrolysis of phosphonates have confirmed that electron-withdrawing substituents on the aryl ring increase reaction rates, a finding directly linked to the increased acidity of the conjugate acid. nih.gov This enhanced acidity makes this compound a more potent Brønsted acid catalyst for reactions such as Friedel-Crafts alkylations, aldol (B89426) reactions, and Mannich reactions, potentially allowing for lower catalyst loadings and milder reaction conditions. researchgate.netbenthamdirect.com

Metal-Organic Frameworks (MOFs) are crystalline porous materials constructed from metal nodes and organic linkers, with significant applications in catalysis. Phosphonic acids are excellent candidates for linkers in MOF synthesis due to their ability to form strong, stable bonds with a variety of metal ions (e.g., Zr⁴⁺, Fe³⁺, Al³⁺), often resulting in MOFs with high thermal and chemical stability. nih.govacs.org

Using this compound as a linker allows for the construction of robust MOF architectures. proquest.comtandfonline.com The difluorophenyl groups would line the pores of the resulting MOF, creating a fluorinated microenvironment. This fluorinated interior can have several beneficial effects on catalysis:

Modulated Substrate Interaction: The fluorinated pores can selectively bind or orient substrates through favorable interactions, influencing the selectivity of the catalytic reaction.

Enhanced Lewis Acidity: The electron-withdrawing nature of the linker can polarize the metal-oxygen bonds in the metal cluster nodes, increasing the Lewis acidity of the metal centers and boosting their catalytic activity for Lewis acid-catalyzed reactions.

Hydrophobicity: The fluorinated pores can create a hydrophobic environment, which can be advantageous for reactions involving nonpolar substrates or for preventing catalyst deactivation by water.

| MOF Structure | Metal Node | Phosphonate Linker | Catalytic Application |

|---|---|---|---|

| Isoreticular Fe-MOFs | Fe³⁺ | 1,4-Phenylene(bisphosphonic acid) | General solid acid catalysis. nih.gov |

| BAM-1 | Co²⁺ | 1,4-Phenylenediphosphonic acid | Proton conduction. acs.org |

| M-CAU-53 | Al³⁺, Ga³⁺, Fe³⁺ | 1,1,2,2-tetrakis(4-phosphonophenyl)ethylene | Proton conduction. rsc.org |

The phosphonic acid functional group possesses both Lewis basic and Lewis acidic characteristics. The phosphoryl oxygen (P=O) can act as a Lewis base, coordinating to Lewis acids. Conversely, the phosphorus atom itself can act as a Lewis acid or electrophilic center. The fluorinated phenyl ring in this compound critically modulates these properties.

The strong inductive effect of the difluorophenyl group withdraws electron density from the phosphorus center. This has two major consequences:

Reduced Lewis Basicity: The electron density on the phosphoryl oxygen is decreased, making it a weaker Lewis base.

Enhanced Lewis Acidity: The phosphorus atom becomes more electron-deficient and thus a stronger Lewis acid. Research on organofluorophosphonium salts has shown that increasing the number of electron-withdrawing groups on the phosphorus center dramatically increases its Lewis acidity and fluoride (B91410) ion affinity. nih.govrsc.org Cations such as [(C₆F₅)₃PF]⁺ are powerful Lewis acids capable of activating C-F bonds. nih.gov

This enhanced Lewis acidity of the phosphorus center in this compound can be harnessed to catalyze reactions by activating electrophiles. For example, it could activate carbonyl compounds towards nucleophilic attack. The combination of a highly electron-deficient phosphorus center (Lewis acid) and a weakened phosphoryl oxygen (Lewis base) within the same molecule could also potentially lead to cooperative or "frustrated Lewis pair" (FLP) type reactivity, enabling the activation of small molecules. nih.gov

Development of Functional Soft Materials

The unique electronic characteristics of the (3,5-difluorophenyl) moiety, combined with the inherent properties of the phosphonic acid group, provide a foundation for the development of novel soft materials with tailored functionalities.

Proton-Conducting Materials

While direct studies on this compound for proton-conducting materials are not extensively documented, the principles governing related fluoroalkylphosphonic acids provide a strong rationale for its potential in this area. Fluoroalkylphosphonic acids are recognized as promising candidates for anhydrous, high-temperature proton conductors. nih.gov The introduction of electron-withdrawing fluorine atoms enhances the acidity of the phosphonic acid group, which is expected to promote more efficient proton hopping and transport. energy.gov

Key advantages of fluorinated phosphonic acids in this context include:

Enhanced Acidity: Fluorination increases the acid strength compared to non-fluorinated alkylphosphonic acids, facilitating proton dissociation. energy.gov